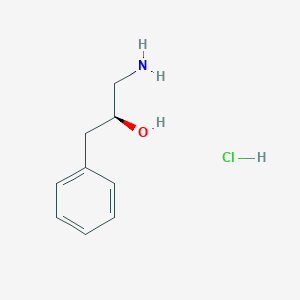

(2S)-1-amino-3-phénylpropan-2-ol chlorhydrate

Vue d'ensemble

Description

(2S)-1-amino-3-phenylpropan-2-ol hydrochloride is a chiral compound with significant importance in various fields of chemistry and pharmacology. It is a white crystalline powder that is soluble in water and commonly used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity

One of the notable applications of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride is in the synthesis of novel antimicrobial agents. Research indicates that this compound can be utilized to create an unnatural tripeptide that enhances the efficacy of methicillin against methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism involves the compound's ability to modify the interaction of antibiotics with bacterial cell walls, thereby improving their antimicrobial properties.

Non-Nucleosidase Reverse Transcriptase Inhibitors

In a study exploring potential inhibitors for non-nucleosidase reverse transcriptase, derivatives of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride were identified as promising candidates. These compounds demonstrated significant binding interactions at the active site of reverse transcriptase enzymes, suggesting their potential utility in antiretroviral therapy .

Organic Synthesis

Chiral Ligands and Schiff Bases

(2S)-1-amino-3-phenylpropan-2-ol hydrochloride serves as a precursor for synthesizing chiral Schiff base ligands. When reacted with substituted salicylaldehydes, it forms tridentate ligands capable of creating hydrogen-bonded chiral supramolecular metal-organic architectures. These architectures are valuable in catalysis and materials science due to their ability to facilitate asymmetric reactions .

| Reaction Type | Product | Significance |

|---|---|---|

| Condensation with salicylaldehyde | Chiral Schiff base ligands | Used in asymmetric synthesis |

| Synthesis of tripeptides | Enhanced antimicrobial agents | Effective against resistant bacterial strains |

Materials Science

Supramolecular Chemistry

The ability of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride to form supramolecular structures has implications in materials science. Its derivatives can be used to create functional materials with specific optical and electronic properties. The formation of these structures is facilitated by the compound's chiral nature, which allows for selective interactions with metal ions, leading to the development of novel materials for sensors and catalysts .

Case Studies

Case Study 1: Antimicrobial Enhancement

A study published in Molecules demonstrated that a tripeptide synthesized from (2S)-1-amino-3-phenylpropan-2-ol hydrochloride exhibited a significant increase in antimicrobial activity against MRSA compared to standard methicillin treatments. The study utilized both in vitro and in vivo models to assess the effectiveness and mechanism of action .

Case Study 2: Inhibitor Development for HIV Treatment

Research highlighted in ACS Medicinal Chemistry Letters explored the use of derivatives of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride as potential inhibitors for HIV reverse transcriptase. Computational docking studies revealed strong binding affinities, indicating that these compounds could serve as lead candidates for further drug development .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of 3-phenyl-2-oxopropanal using a chiral reducing agent to ensure the formation of the (2S)-enantiomer. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under controlled temperature conditions.

Industrial Production Methods

Industrial production of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride often involves catalytic hydrogenation of the corresponding ketone or aldehyde. This process is carried out in large reactors under high pressure and temperature, using a chiral catalyst to achieve the desired enantiomeric purity. The product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt.

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-1-amino-3-phenylpropan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

Reduction: It can be further reduced to form the corresponding alcohol.

Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-phenyl-2-oxopropanal or 3-phenyl-2-oxopropanoic acid.

Reduction: Formation of 1-amino-3-phenylpropan-2-ol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Mécanisme D'action

The mechanism of action of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The exact mechanism of action may vary depending on the specific application and the biological system involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid

- (2S)-2-amino-3-buten-1-ol hydrochloride

- (2S)-2-fluorocyclopropan-1-amine hydrochloride

Uniqueness

(2S)-1-amino-3-phenylpropan-2-ol hydrochloride is unique due to its specific chiral configuration and the presence of both an amino group and a phenyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various complex molecules.

Activité Biologique

(2S)-1-amino-3-phenylpropan-2-ol hydrochloride, also known as phenylpropanolamine, is a sympathomimetic amine with significant biological activity. This compound has garnered attention for its pharmacological properties, particularly in relation to the adrenergic system, and is utilized in various medical applications. This article reviews the biological activity of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride, focusing on its mechanisms of action, pharmacokinetics, therapeutic uses, and safety profile.

The primary action of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride is through its sympathomimetic properties. It acts as an indirect agonist of adrenergic receptors by promoting the release of norepinephrine from sympathetic nerve endings. This results in increased stimulation of both alpha and beta adrenergic receptors, leading to various physiological effects such as:

- Increased heart rate

- Bronchodilation

- Vasoconstriction

The compound's ability to activate these receptors makes it effective in treating conditions such as nasal congestion and asthma.

Pharmacokinetics

The pharmacokinetic profile of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride indicates:

- Absorption : Rapidly absorbed following oral administration.

- Metabolism : Minimal hepatic metabolism with a significant portion excreted unchanged.

- Half-life : Approximately 3 to 6 hours, allowing for frequent dosing in clinical settings.

Therapeutic Uses

(2S)-1-amino-3-phenylpropan-2-ol hydrochloride has been employed in various medical contexts:

- Bronchodilator : Used in the management of asthma and other respiratory conditions by relaxing bronchial muscles.

- Decongestant : Effective in alleviating nasal congestion due to colds or allergies.

- Weight Management : Previously used in weight loss formulations due to its appetite-suppressing effects.

Safety Profile

While (2S)-1-amino-3-phenylpropan-2-ol hydrochloride is generally well-tolerated, it is associated with certain adverse effects:

| Adverse Effect | Frequency |

|---|---|

| Hypertension | Common |

| Tachycardia | Common |

| Insomnia | Occasional |

| Nervousness | Occasional |

It is contraindicated in patients with cardiovascular diseases due to its stimulant effects on the heart.

Case Studies and Research Findings

Numerous studies have evaluated the biological activity and safety of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride:

Case Study 1: Efficacy in Asthma Management

A clinical trial assessed the efficacy of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride as a bronchodilator compared to traditional beta agonists. Results indicated that while it provided significant relief from bronchospasm, it also exhibited a higher incidence of side effects such as increased heart rate and blood pressure .

Case Study 2: Weight Management Applications

Research exploring the use of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride in weight loss programs demonstrated modest reductions in appetite and body weight over a 12-week period. However, the study highlighted concerns regarding cardiovascular risks associated with prolonged use .

Propriétés

IUPAC Name |

(2S)-1-amino-3-phenylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c10-7-9(11)6-8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSPVIFXXCRJKE-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.